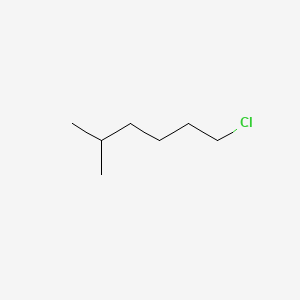

1-Chloro-5-methylhexane

Description

BenchChem offers high-quality 1-Chloro-5-methylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-methylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESHSLGUAPTMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067757 | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-56-1 | |

| Record name | 1-Chloro-5-methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33240-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANE, 1-CHLORO-5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ0L968XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-chloro-5-methylhexane, a versatile haloalkane intermediate in organic synthesis. It details the compound's physicochemical properties, synthesis and reaction protocols, spectroscopic profile, and safety information.

Physicochemical Properties

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a colorless liquid.[1] Its properties make it a useful building block in various chemical transformations. The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1][2] |

| Molecular Weight | 134.65 g/mol | [1][3] |

| CAS Number | 33240-56-1 | [2][4] |

| Appearance | Colorless liquid | [1] |

| Density (estimated) | 0.864 - 0.877 g/cm³ | [1] |

| Boiling Point (estimated) | 152.39 °C | [1] |

| Melting Point (estimated) | -69.5 °C | [1] |

| Octanol-Water Partition Coefficient (log P) | 3.051 | [1] |

| Enthalpy of Formation (gas, calculated) | -208.83 kJ/mol | [1] |

| Gibbs Free Energy of Formation (gas, calculated) | -6.31 kJ/mol | [1] |

Solubility Profile:

Due to its alkyl chain, 1-chloro-5-methylhexane has low solubility in water.[1] Its high octanol-water partition coefficient indicates significant lipophilicity, suggesting a strong preference for organic phases.[1] It is expected to be readily miscible with nonpolar and moderately polar organic solvents such as hexane, diethyl ether, and dichloromethane.[1]

Synthesis and Experimental Protocols

1-Chloro-5-methylhexane can be synthesized through various methods, with the free-radical halogenation of the corresponding alkane being a common approach.[1]

Synthesis via Free-Radical Chlorination of 5-Methylhexane

This protocol describes the synthesis of 1-chloro-5-methylhexane from 5-methylhexane using chlorine gas under UV irradiation. This reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

-

Materials: 5-methylhexane, chlorine (Cl₂) gas, anhydrous sodium sulfate, nitrogen (N₂) gas.

-

Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, a magnetic stirrer, and a UV lamp. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide (B78521) solution) to neutralize excess chlorine and HCl gas.

-

Procedure:

-

Charge the flask with 5-methylhexane (1.0 mol).

-

Flush the apparatus with nitrogen gas to remove air and moisture.

-

Initiate stirring and begin UV irradiation of the flask.

-

Slowly bubble chlorine gas (1.0 mol) through the solution via the gas inlet tube. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a gentle reflux.

-

Monitor the reaction progress using gas chromatography (GC) until the desired conversion is achieved. Note that this reaction can produce a mixture of chlorinated isomers.

-

Once the reaction is complete, stop the chlorine flow and UV irradiation, and flush the system with nitrogen to remove any remaining HCl and chlorine.

-

Wash the resulting mixture with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Fractionally distill the dried liquid to isolate 1-chloro-5-methylhexane from other isomers and unreacted starting material.

-

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of 1-chloro-5-methylhexane.

Chemical Reactions

The chlorine atom in 1-chloro-5-methylhexane serves as a good leaving group, making the compound a valuable substrate for nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution (Sₙ2)

1-Chloro-5-methylhexane readily undergoes Sₙ2 reactions with various nucleophiles.[1] The reaction with sodium cyanide to form 5-methylhexanenitrile (B103281) is a representative example.

Experimental Protocol: Synthesis of 5-Methylhexanenitrile

-

Materials: 1-chloro-5-methylhexane, sodium cyanide (NaCN), acetone (B3395972) (anhydrous), diethyl ether, water.

-

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

-

Procedure:

-

In the round-bottom flask, dissolve sodium cyanide (1.1 mol equivalent) in anhydrous acetone.

-

Add 1-chloro-5-methylhexane (1.0 mol equivalent) to the solution.

-

Heat the mixture to reflux with stirring and maintain for several hours. Monitor the reaction's completion by GC or TLC.

-

After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Evaporate the diethyl ether and purify the resulting crude 5-methylhexanenitrile by vacuum distillation.

-

Sₙ2 Reaction Pathway:

Caption: Sₙ2 reaction mechanism showing backside attack by the cyanide nucleophile.

Elimination (E2)

In the presence of a strong, sterically hindered base, 1-chloro-5-methylhexane can undergo an E2 elimination reaction to form 5-methylhex-1-ene.

Reaction Conditions:

-

Substrate: 1-chloro-5-methylhexane

-

Base: A strong, bulky base such as potassium tert-butoxide (KOtBu).

-

Solvent: A polar aprotic solvent like tert-butanol.

-

Product: The major product is typically the less substituted alkene (Hofmann product) due to the steric hindrance of the base favoring abstraction of the more accessible proton on the terminal carbon.

E2 Elimination Pathway:

Caption: E2 elimination mechanism showing concerted proton abstraction and loss of the leaving group.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-chloro-5-methylhexane.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For 1-chloro-5-methylhexane, the key absorptions are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretching (sp³ hybridized carbons)[5][6] |

| 1470-1450 | Medium | C-H bending (scissoring)[5] |

| 1370-1390 | Medium | C-H bending (methyl rock)[5] |

| 850-550 | Medium-Strong | C-Cl stretching[5] |

Data interpreted from NIST Chemistry WebBook and general IR correlation tables.[2][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment | Notes |

| 134/136 | [C₇H₁₅Cl]⁺ | Molecular ion peak (M⁺). The M+2 peak is due to the ³⁷Cl isotope. |

| 99 | [C₇H₁₅]⁺ | Loss of Cl radical. |

| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain, a stable tertiary butyl cation is unlikely but a butyl fragment is common.[7] |

| 43 | [C₃H₇]⁺ | Propyl cation fragment, often a prominent peak in alkanes.[7][8] |

Data interpreted from general fragmentation patterns of alkyl halides.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Cl |

| ~1.7 | Multiplet | 2H | -CH₂-CH₂-Cl |

| ~1.5 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.2-1.4 | Multiplet | 4H | -CH₂-CH₂-CH(CH₃)₂ |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~45 | -CH₂-Cl |

| ~38 | -CH₂-CH(CH₃)₂ |

| ~34 | -CH₂-CH₂-Cl |

| ~28 | -CH(CH₃)₂ |

| ~26 | -CH₂-CH₂-CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Note: NMR data are predicted based on standard chemical shift values and coupling patterns. Actual experimental values may vary depending on the solvent and other conditions.

Applications

1-Chloro-5-methylhexane is primarily used as an intermediate in organic synthesis.[1] Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups. It has also been investigated as a potential solvent and for use in the synthesis of ionic liquids.[1] Furthermore, its well-defined structure makes it suitable as a reference material in analytical techniques like GC-MS.[1]

Safety and Handling

1-Chloro-5-methylhexane is considered a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor.[3] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Keep away from heat, sparks, and open flames.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy 1-Chloro-5-methylhexane | 33240-56-1 [smolecule.com]

- 2. Hexane, 1-chloro-5-methyl- [webbook.nist.gov]

- 3. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]

- 4. Hexane, 1-chloro-5-methyl- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Isoheptyl chloride synthesis pathways

An In-depth Technical Guide to the Synthesis of Isoheptyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isoheptyl chloride, chemically known as 6-chloro-2-methylhexane. This valuable alkyl halide serves as a key intermediate in various organic syntheses, including the development of novel pharmaceutical compounds. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations to aid in practical application.

Overview of Synthesis Strategies

The synthesis of isoheptyl chloride can be approached through several distinct chemical transformations. The most viable methods involve the conversion of a corresponding alcohol or the hydrochlorination of an alkene. Less selective methods, such as free-radical chlorination of the parent alkane, are generally not preferred for targeted synthesis due to the formation of multiple isomers. The selection of a particular pathway depends on factors such as the availability of starting materials, desired purity, and scalability.

The primary synthesis pathways discussed in this guide are:

-

Chlorination of Isoheptyl Alcohol using Thionyl Chloride: A robust and widely used method for converting primary alcohols to their corresponding alkyl chlorides.

-

Hydrochlorination of 6-methyl-1-heptene: An addition reaction that can be influenced by Markovnikov's rule.

-

Free-Radical Chlorination of 2-Methylheptane: A less selective method that typically yields a mixture of products.

Chlorination of Isoheptyl Alcohol with Thionyl Chloride

The reaction of a primary alcohol with thionyl chloride (SOCl₂) is a highly effective method for the synthesis of primary alkyl chlorides. This reaction proceeds through a chlorosulfite intermediate. The presence of a base, such as pyridine (B92270), can influence the reaction mechanism, typically promoting an S(_N)2 pathway, which leads to inversion of stereochemistry if a chiral center is present. For a primary alcohol like isoheptyl alcohol (5-methyl-1-hexanol), the stereochemistry is not a concern at the reaction center.

The overall reaction is as follows:

CH₃CH(CH₃)(CH₂)₃CH₂OH + SOCl₂ → CH₃CH(CH₃)(CH₂)₃CH₂Cl + SO₂ + HCl

Experimental Protocol

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride and pyridine.[1][2][3]

Materials:

-

5-methyl-1-hexanol (B128172) (Isoheptyl alcohol)

-

Thionyl chloride (SOCl₂), freshly distilled

-

Pyridine, anhydrous

-

Diethyl ether, anhydrous

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 5-methyl-1-hexanol (e.g., 23.2 g, 0.2 mol) and anhydrous pyridine (e.g., 17.4 g, 0.22 mol) in anhydrous diethyl ether (150 mL).

-

Cool the flask in an ice-water bath to 0 °C with continuous stirring.

-

Add freshly distilled thionyl chloride (e.g., 26.2 g, 0.22 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture back to room temperature and pour it slowly into 200 mL of ice-cold water.

-

Separate the organic layer and wash it sequentially with 100 mL of cold 1M HCl, 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude isoheptyl chloride can be purified by fractional distillation under reduced pressure.

Hydrochlorination of 6-methyl-1-heptene

The addition of hydrogen chloride (HCl) to an alkene is a classic method for preparing alkyl chlorides. According to Markovnikov's rule, the proton will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. For 6-methyl-1-heptene, this would result in the formation of 2-chloro-6-methylheptane, not the desired 1-chloro-5-methylhexane (a constitutional isomer of isoheptyl chloride). To obtain the anti-Markovnikov product, specialized conditions, often involving radical initiators (which is more effective for HBr than HCl) or specific catalysts, would be required.[4][5][6] Therefore, direct hydrochlorination is not the preferred method for synthesizing 6-chloro-2-methylhexane.

Free-Radical Chlorination of 2-Methylheptane

Direct chlorination of an alkane using chlorine gas and UV light proceeds via a free-radical mechanism. This method generally lacks selectivity, as the chlorine radical can abstract any of the hydrogen atoms in the molecule, leading to a mixture of constitutional isomers. The reactivity of C-H bonds towards chlorination follows the order: tertiary > secondary > primary. For 2-methylheptane, this would result in a complex mixture of monochlorinated products, making the isolation of pure 6-chloro-2-methylhexane challenging and inefficient.

Quantitative Data Summary

The following table summarizes typical quantitative data for the most viable synthesis pathway. Yields are indicative and can vary based on reaction scale and purification efficiency.

| Parameter | Chlorination of Isoheptyl Alcohol with SOCl₂ |

| Starting Material | 5-methyl-1-hexanol |

| Reagents | Thionyl chloride, Pyridine |

| Solvent | Diethyl ether |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 3-4 hours |

| Typical Yield | 75-90% |

| Purification Method | Fractional distillation |

Conclusion

For the targeted synthesis of isoheptyl chloride (6-chloro-2-methylhexane), the chlorination of the corresponding primary alcohol, 5-methyl-1-hexanol, using thionyl chloride is the most reliable and efficient method.[1] This pathway offers high yields and a relatively straightforward procedure. While other methods like alkene hydrochlorination and alkane free-radical chlorination exist, they present significant challenges in terms of regioselectivity and product purification, respectively. For researchers and professionals in drug development requiring high-purity isoheptyl chloride, the alcohol-to-chloride conversion remains the superior synthetic strategy.

References

- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Preparation of alkyl halides from alcohols (video) [yufenggp.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: 1-Chloro-5-methylhexane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-chloro-5-methylhexane, a halogenated alkane with applications as a chemical intermediate in organic synthesis and potential utility in material science. While a singular "discovery" event for this compound is not prominent in scientific literature, this guide consolidates its known physicochemical properties, outlines detailed protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Thermodynamic Properties

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a colorless liquid.[1] Its key physical, chemical, and thermodynamic properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1][2][3][4] |

| Molecular Weight | 134.65 g/mol | [1][3] |

| CAS Number | 33240-56-1 | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.8773 g/cm³ (estimate) | [2][5] |

| Boiling Point | 152.39°C (estimate) | [2][5] |

| Melting Point | -69.5°C (estimate) | [2][5] |

| Flash Point | 38°C (100°F) | [5] |

| Refractive Index | 1.4140 (estimate) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.051 (Crippen Calculated) | [6] |

| Water Solubility (log10WS) | -2.66 (Crippen Calculated) | [6] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source/Method |

| Enthalpy of Formation (gas, ΔfH°gas) | -208.83 | kJ/mol | [1][6] Joback Calculated |

| Gibbs Free Energy of Formation (ΔfG°) | -6.31 | kJ/mol | [1][6] Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 35.17 | kJ/mol | [1][6] Joback Calculated |

| Enthalpy of Fusion (ΔfusH°) | 14.56 | kJ/mol | [6] Joback Calculated |

| Ideal Gas Heat Capacity (Cp,gas) | Not specified | J/mol×K | [6] |

| Critical Temperature (Tc) | 572.19 | K | [6] Joback Calculated |

| Critical Pressure (Pc) | 2715.50 | kPa | [6] Joback Calculated |

| Critical Volume (Vc) | 0.470 | m³/kmol | [1] Joback Calculated |

Synthesis and Characterization Workflow

The general workflow for the preparation and confirmation of 1-chloro-5-methylhexane involves the synthesis from a suitable precursor, followed by purification and subsequent characterization using spectroscopic methods to confirm its structure and purity.

Caption: Synthesis and Characterization Workflow for 1-Chloro-5-methylhexane.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 1-chloro-5-methylhexane.

Synthesis of 1-Chloro-5-methylhexane from 5-Methyl-1-hexanol

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.

Materials:

-

5-methyl-1-hexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (catalytic amount)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

-

Reagent Addition: Add 5-methyl-1-hexanol (e.g., 0.1 mol) to the flask. Slowly add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C. Add a catalytic amount of pyridine (e.g., 0.01 equivalents).

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2 hours using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 152°C.

Characterization by Mass Spectrometry

Instrumentation:

-

A gas chromatograph-mass spectrometer (GC-MS) system is typically used for volatile compounds like 1-chloro-5-methylhexane.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified 1-chloro-5-methylhexane in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M+) and the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be identifiable. The NIST WebBook provides reference mass spectra for this compound.[4]

Characterization by Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop of the purified 1-chloro-5-methylhexane between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the infrared spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected absorptions for 1-chloro-5-methylhexane include:

-

C-H stretching from the alkyl groups (~2850-2960 cm⁻¹)

-

C-H bending vibrations (~1365-1465 cm⁻¹)

-

C-Cl stretching (~650-750 cm⁻¹) Reference IR spectra are available on the NIST WebBook.[4]

-

Applications in Research and Development

1-Chloro-5-methylhexane serves as a versatile intermediate in organic synthesis.[1] The chlorine atom can be readily substituted by various nucleophiles, allowing for the introduction of different functional groups.[1] Additionally, there is emerging research into its use in the synthesis of ionic liquids, which have applications in catalysis and electrochemistry.[1] In analytical chemistry, it can be used as a reference material in techniques like gas chromatography and mass spectrometry.[1]

Safety and Handling

1-Chloro-5-methylhexane is a flammable liquid and vapor.[3] It is irritating to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If it comes into contact with skin, wash with soap and water.[3]

References

- 1. Buy 1-Chloro-5-methylhexane | 33240-56-1 [smolecule.com]

- 2. 1-CHLORO-5-METHYLHEXANE [chembk.com]

- 3. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]

- 4. Hexane, 1-chloro-5-methyl- [webbook.nist.gov]

- 5. 1-CHLORO-5-METHYLHEXANE CAS#: 33240-56-1 [m.chemicalbook.com]

- 6. Hexane, 1-chloro-5-methyl- (CAS 33240-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to the Basic Reactions of 1-Chloro-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-methylhexane is a primary alkyl halide, a structural motif that makes it a versatile substrate for a variety of nucleophilic substitution and elimination reactions. Understanding its reactivity is crucial for its application as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. This guide provides a comprehensive overview of the fundamental reactions of 1-chloro-5-methylhexane, focusing on nucleophilic substitution (S(_N)2) and elimination (E2) pathways. While specific quantitative kinetic and yield data for this compound are not extensively available in the public domain, this document extrapolates expected outcomes based on well-established principles of physical organic chemistry and provides illustrative experimental protocols.

Introduction

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is an organic compound with the chemical formula C(7)H({15})Cl.[1] Its structure features a chlorine atom attached to a primary carbon, which significantly influences its chemical behavior. The primary nature of the alkyl halide makes it an excellent candidate for bimolecular nucleophilic substitution (S(_N)2) reactions. However, under appropriate conditions with strong, sterically hindered bases, it can also undergo bimolecular elimination (E2) reactions. This guide will delve into the mechanistic details of these core reactions, predict the expected products, and provide model experimental procedures.

Nucleophilic Substitution Reactions (S(_N)2)

Primary alkyl halides such as 1-chloro-5-methylhexane are highly susceptible to S(_N)2 reactions. This is a single-step concerted mechanism where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.

Mechanism

The S(_N)2 reaction of 1-chloro-5-methylhexane proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine. This leads to an inversion of stereochemistry at the reaction center, although in this specific achiral molecule, this is not observable in the product's stereochemistry. The rate of the S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.

Caption: S(_N)2 mechanism for 1-chloro-5-methylhexane.

Factors Affecting S(_N)2 Reactions

-

Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 reaction. Examples include I

, CN−−−− -

Solvent: Polar aprotic solvents such as acetone (B3395972), DMSO, and DMF are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.

-

Leaving Group: Chloride is a reasonably good leaving group. The reaction rate could be enhanced by converting the chloride to a better leaving group like iodide (via the Finkelstein reaction) or a tosylate.

Illustrative Experimental Protocol: Synthesis of 1-cyano-5-methylhexane

This protocol describes a typical S(_N)2 reaction using sodium cyanide as the nucleophile.

Materials:

-

1-Chloro-5-methylhexane

-

Sodium cyanide (NaCN)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous acetone.

-

To this stirring suspension, add 1-chloro-5-methylhexane (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyano-5-methylhexane.

-

Purify the product by vacuum distillation.

Expected Quantitative Data (Illustrative)

While specific experimental data for 1-chloro-5-methylhexane is scarce, the following table provides an illustrative summary of expected outcomes for S(_N)2 reactions based on general principles for primary alkyl halides.

| Nucleophile | Solvent | Expected Major Product | Expected Yield Range (%) |

| NaCN | Acetone | 1-Cyano-5-methylhexane | 70-90 |

| NaN(_3) | DMF | 1-Azido-5-methylhexane | 80-95 |

| CH(_3)COONa | Acetic Acid | 5-Methylhexyl acetate | 60-80 |

| NaI | Acetone | 1-Iodo-5-methylhexane | >90 (Finkelstein) |

Elimination Reactions (E2)

When 1-chloro-5-methylhexane is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene.

Mechanism

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, and simultaneously, the double bond is formed and the leaving group departs. For an E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation.

Caption: E2 mechanism for 1-chloro-5-methylhexane.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The regiochemical outcome of the E2 reaction depends on the nature of the base used.

-

Zaitsev's Rule: With a strong, non-bulky base such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), the major product is typically the more substituted (and therefore more stable) alkene. For 1-chloro-5-methylhexane, elimination can only produce 5-methyl-1-hexene (B1630410), so regioselectivity is not a factor.

-

Hofmann Rule: With a strong, sterically hindered base like potassium tert-butoxide (KOtBu), the major product is the less substituted alkene. Again, for 1-chloro-5-methylhexane, only one alkene product is possible.

Illustrative Experimental Protocol: Synthesis of 5-methyl-1-hexene

This protocol outlines a typical E2 reaction using a strong, bulky base.

Materials:

-

1-Chloro-5-methylhexane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous THF.

-

To this stirring solution, add 1-chloro-5-methylhexane (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by GC to observe the formation of the alkene product.

-

After completion, cool the mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with a low-boiling pentane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting 5-methyl-1-hexene by fractional distillation.

Expected Quantitative Data (Illustrative)

The following table presents expected outcomes for E2 reactions of 1-chloro-5-methylhexane based on general principles.

| Base | Solvent | Expected Major Product | Expected Yield Range (%) |

| KOtBu | THF | 5-Methyl-1-hexene | 70-85 |

| NaOEt | Ethanol | 5-Methyl-1-hexene (with competing S(_N)2 product) | 40-60 (for elimination) |

Competition Between Substitution and Elimination

For a primary alkyl halide like 1-chloro-5-methylhexane, the choice between the S(_N)2 and E2 pathways is primarily dictated by the nature of the nucleophile/base.

-

Good Nucleophiles, Weak Bases: Reagents like I

, CN−−− -

Strong, Unhindered Bases: Reagents like NaOH and NaOEt will give a mixture of S(_N)2 and E2 products, with substitution often being the major pathway.

-

Strong, Hindered Bases: Reagents like KOtBu will favor the E2 pathway, leading to the alkene as the major product.

Caption: Reaction pathways for 1-chloro-5-methylhexane.

Conclusion

1-Chloro-5-methylhexane is a valuable substrate in organic synthesis, primarily undergoing S(_N)2 and E2 reactions. The choice of reagents and reaction conditions allows for the selective formation of a variety of functionalized products or alkenes. While specific, published quantitative data for this particular molecule is limited, the principles outlined in this guide provide a robust framework for predicting its reactivity and for designing synthetic routes that utilize its chemical properties. Further research to quantify the reaction kinetics and product distributions for various nucleophiles and bases would be a valuable contribution to the field.

References

Technical Guide: 1-Chloro-5-methylhexane (CAS Number: 33240-56-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1][2][3] Its structure features a chlorine atom at the primary carbon of a hexane (B92381) chain with a methyl group at the fifth carbon position. This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond, which allows for the introduction of various functional groups through nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectroscopic data for 1-Chloro-5-methylhexane.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of 1-Chloro-5-methylhexane is presented in the tables below. These values have been compiled from various sources and estimations.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 33240-56-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅Cl | [1][2][3] |

| Molecular Weight | 134.65 g/mol | [1][2][3] |

| IUPAC Name | 1-chloro-5-methylhexane | [1][3] |

| Synonyms | Isoheptyl chloride | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.8773 g/cm³ (estimate) | [4][5] |

| Boiling Point | 152.39 °C (estimate) | [4][5] |

| Melting Point | -69.5 °C (estimate) | [4][5] |

| Flash Point | 38 °C (100 °F) | [5] |

| Refractive Index | 1.4140 (estimate) | [5] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Enthalpy of Formation (gas, ΔfH°gas) | -208.83 kJ/mol (Joback Calculated) | [6] |

| Gibbs Free Energy of Formation (ΔfG°) | -6.31 kJ/mol (Joback Calculated) | [6] |

| Enthalpy of Vaporization (ΔvapH°) | 35.17 kJ/mol (Joback Calculated) | [6] |

| Enthalpy of Fusion (ΔfusH°) | 14.56 kJ/mol (Joback Calculated) | [6] |

| Critical Temperature (Tc) | 572.19 K (Joback Calculated) | [6] |

| Critical Pressure (Pc) | 2715.50 kPa (Joback Calculated) | [6] |

Synthesis

The primary method for the synthesis of 1-Chloro-5-methylhexane is through the free-radical halogenation of 5-methylhexane.[1] This reaction is typically initiated by ultraviolet (UV) light.

General Experimental Protocol: Free-Radical Chlorination

Materials:

-

5-methylhexane

-

Chlorine gas (Cl₂)

-

An inert solvent (e.g., carbon tetrachloride, though its use is now restricted)

-

UV lamp

Procedure:

-

A solution of 5-methylhexane in an inert solvent is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer.

-

The reaction vessel is irradiated with a UV lamp to initiate the reaction.

-

Chlorine gas is bubbled through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is typically washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to isolate 1-Chloro-5-methylhexane from other chlorinated isomers and unreacted starting material.

Note: Free-radical chlorination is often non-selective and can lead to a mixture of mono- and polychlorinated products, as well as isomers where the chlorine atom is attached to different carbon atoms of the alkane chain. Therefore, careful control of reaction conditions and efficient purification are crucial.

Reactivity

The primary site of reactivity in 1-Chloro-5-methylhexane is the carbon-chlorine bond. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions .[1]

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, 1-Chloro-5-methylhexane is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles. The general scheme for such a reaction is as follows:

Nu⁻ + CH₃CH(CH₃)CH₂CH₂CH₂CH₂Cl → CH₃CH(CH₃)CH₂CH₂CH₂CH₂Nu + Cl⁻

Where Nu⁻ represents a nucleophile.

Examples of potential nucleophiles and the corresponding products:

-

Hydroxide (OH⁻): Forms 5-methylhexan-1-ol

-

Cyanide (CN⁻): Forms 6-methylheptanenitrile

-

Alkoxides (RO⁻): Form alkyl 5-methylhexyl ethers

-

Ammonia (NH₃): Forms 5-methylhexan-1-amine

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Chloro-5-methylhexane.

Mass Spectrometry (MS)

The mass spectrum of 1-Chloro-5-methylhexane is available through the NIST WebBook.[7] Key features would include the molecular ion peak (M⁺) and an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Chloro-5-methylhexane is also available in the NIST database.[3] Expected characteristic absorption bands include:

-

C-H stretching (alkane): ~2850-2960 cm⁻¹

-

C-H bending (alkane): ~1370-1470 cm⁻¹

-

C-Cl stretching: ~650-750 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

A triplet corresponding to the two protons on the carbon bearing the chlorine atom (Cl-CH₂-) would be expected at the most downfield chemical shift (~3.5 ppm) due to the electron-withdrawing effect of the chlorine.

-

A complex multiplet for the proton on the carbon with the methyl group (-CH(CH₃)₂) would be expected.

-

A doublet for the six protons of the two methyl groups (-CH(CH₃)₂) would be present.

-

Multiplets for the remaining methylene (B1212753) protons in the chain would be observed in the upfield region.

¹³C NMR (Predicted):

-

The carbon atom bonded to the chlorine (Cl-CH₂) would have the most downfield chemical shift among the sp³ carbons.

-

Due to the branching, the molecule is not symmetrical, and therefore, seven distinct carbon signals would be expected.

Safety and Handling

1-Chloro-5-methylhexane is considered a hazardous substance.[8] The following safety precautions should be observed:

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Source(s) |

| H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [8][9] |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][9] |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][9] |

It should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] It is classified as a Dangerous Good for transport.[2]

Applications

The primary application of 1-Chloro-5-methylhexane is in organic synthesis .[1] Its utility as a chemical intermediate allows for the construction of more complex molecules. It can also be used as a reference material in analytical techniques such as gas chromatography and mass spectrometry.[1] There is also limited research into its potential use in material science, for example, in the synthesis of ionic liquids.[1]

Conclusion

1-Chloro-5-methylhexane is a versatile chemical intermediate with well-defined physicochemical properties. While detailed experimental protocols for its synthesis and reactions are not extensively documented in publicly accessible literature, its chemical behavior can be reliably predicted based on the principles of organic chemistry. The information provided in this guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to handle it safely and utilize it effectively in their research and development endeavors.

References

- 1. Buy 1-Chloro-5-methylhexane | 33240-56-1 [smolecule.com]

- 2. 1-CHLORO-1-METHYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Chlorohexane(544-10-5) 13C NMR spectrum [chemicalbook.com]

- 6. Solved Consider the S2 reaction of 1-chloro-5-methylhexane | Chegg.com [chegg.com]

- 7. chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. gauthmath.com [gauthmath.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylhexylmagnesium Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of 5-methylhexylmagnesium chloride, a Grignard reagent derived from 1-chloro-5-methylhexane, provides a versatile building block for the introduction of the isoheptyl moiety into a variety of molecules. This is particularly relevant in drug development, where the incorporation of branched alkyl chains can significantly influence the lipophilicity, metabolic stability, and overall pharmacological profile of a drug candidate. These application notes provide a detailed protocol for the synthesis of 5-methylhexylmagnesium chloride and discuss its potential applications in the synthesis of novel organic compounds.

Materials and Methods

Reagents and Equipment

-

1-Chloro-5-methylhexane (C₇H₁₅Cl, MW: 134.65 g/mol )

-

Magnesium turnings (Mg, MW: 24.31 g/mol )

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (I₂)

-

1,2-Dibromoethane (B42909) (BrCH₂CH₂Br)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Experimental Protocols

Protocol 1: Synthesis of 5-Methylhexylmagnesium Chloride

This protocol outlines the preparation of 5-methylhexylmagnesium chloride from 1-chloro-5-methylhexane using magnesium turnings in anhydrous tetrahydrofuran (THF).

1. Preparation of Glassware and Reagents:

-

All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[2]

-

Anhydrous THF should be obtained from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

2. Activation of Magnesium:

-

Place magnesium turnings (1.2 equivalents) in the reaction flask under a positive pressure of inert gas.

-

Add a single crystal of iodine to the flask.[3] The disappearance of the purple iodine vapor upon gentle warming indicates the activation of the magnesium surface.[3]

-

Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the evolution of ethylene (B1197577) gas.[3]

3. Formation of the Grignard Reagent:

-

Add a small portion of a solution of 1-chloro-5-methylhexane (1.0 equivalent) in anhydrous THF to the activated magnesium turnings.

-

The initiation of the reaction is indicated by a gentle reflux and the appearance of a cloudy gray solution.[4]

-

Once initiated, add the remaining 1-chloro-5-methylhexane solution dropwise via a dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling with a water bath may be necessary to control the temperature.[4]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

4. Quantification of the Grignard Reagent (Optional but Recommended):

-

The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| 1-Chloro-5-methylhexane | 1.0 eq | |

| Magnesium Turnings | 1.2 eq | A slight excess ensures complete reaction of the alkyl halide. |

| Solvent | Anhydrous THF | Ether can also be used, but THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[5] |

| Initiator | Iodine or 1,2-Dibromoethane | A small, catalytic amount is sufficient.[3] |

| Reaction Temperature | Reflux (initiated by exotherm), then Room Temperature | Controlled addition is crucial to prevent side reactions.[6] |

| Reaction Time | 2-4 hours | Includes addition and subsequent stirring. |

| Typical Yield | 70-90% | Yields can be affected by the purity of reagents and the strictness of anhydrous conditions. Higher temperatures and high local concentrations of the alkyl halide can promote Wurtz coupling, reducing the yield of the desired Grignard reagent.[6][7] |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 5-methylhexylmagnesium chloride.

Applications in Research and Drug Development

5-Methylhexylmagnesium chloride is a valuable reagent for the synthesis of compounds containing a branched seven-carbon chain. This structural motif can be strategically incorporated into drug candidates to modulate their physicochemical properties.

1. Synthesis of Substituted Alkanes and Alcohols:

-

The Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form secondary and tertiary alcohols, respectively.[8]

-

Reaction with proton donors, such as water or alcohols, will yield the corresponding alkane, 5-methylhexane.[9]

2. Introduction of Lipophilic Moieties:

-

The isoheptyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

3. Modulation of Metabolic Stability:

-

The branched nature of the 5-methylhexyl group can sterically hinder sites of metabolism, potentially increasing the metabolic stability and in vivo half-life of a drug molecule.

Caption: Logical relationship of incorporating the 5-methylhexyl moiety in drug design.

Troubleshooting

-

Failure to initiate: This is the most common issue and is often due to moisture or a passivated magnesium surface. Ensure all glassware is scrupulously dry and try re-activating the magnesium with fresh iodine or 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.[10]

-

Low yield: This can be caused by the Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted alkyl halide.[6][7] To minimize this, ensure slow, controlled addition of the 1-chloro-5-methylhexane solution and maintain a moderate reaction temperature. Using a more dilute solution of the alkyl halide can also be beneficial.[6]

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.

-

Anhydrous ethers are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

-

The reaction is exothermic and can become vigorous. Appropriate cooling and rate of addition are necessary to maintain control.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. byjus.com [byjus.com]

- 2. jove.com [jove.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 10. community.wvu.edu [community.wvu.edu]

Application Note: Kinetics of the SN2 Reaction of 1-Chloro-5-methylhexane with Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, widely utilized in the synthesis of a diverse range of compounds, including active pharmaceutical ingredients. This application note details the kinetic study of the SN2 reaction between 1-chloro-5-methylhexane and sodium cyanide, yielding 6-methylheptanenitrile. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions to maximize yield and purity, which is of paramount importance in drug development and manufacturing.

The reaction proceeds via a concerted mechanism, where the cyanide nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry.[1][2] The rate of this second-order reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][3][4]

Rate = k[1-Chloro-5-methylhexane][CN⁻]

Several factors influence the rate of this SN2 reaction, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the solvent.[5][6] As a primary alkyl halide, 1-chloro-5-methylhexane is susceptible to SN2 attack, although the steric hindrance from the isobutyl group can influence the reaction rate compared to unbranched primary halides.[1][5] The cyanide ion is a potent nucleophile, and polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, are known to accelerate SN2 reactions by effectively solvating the cation of the cyanide salt while leaving the anion relatively free to act as a nucleophile.[5]

This document provides detailed experimental protocols for determining the reaction kinetics and presents representative data to illustrate the influence of temperature and solvent on the reaction rate.

Data Presentation

The following tables summarize representative kinetic data for the SN2 reaction of 1-chloro-5-methylhexane with sodium cyanide under various conditions.

Table 1: Effect of Temperature on the Second-Order Rate Constant (k) in DMSO

| Temperature (°C) | Temperature (K) | Initial [1-Chloro-5-methylhexane] (M) | Initial [NaCN] (M) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 298.15 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 35 | 308.15 | 0.10 | 0.10 | 4.2 x 10⁻⁴ |

| 45 | 318.15 | 0.10 | 0.10 | 1.1 x 10⁻³ |

| 55 | 328.15 | 0.10 | 0.10 | 2.7 x 10⁻³ |

Table 2: Effect of Solvent on the Second-Order Rate Constant (k) at 25°C

| Solvent | Dielectric Constant (ε) | Initial [1-Chloro-5-methylhexane] (M) | Initial [NaCN] (M) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Dimethyl Sulfoxide (DMSO) | 47 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| Acetone | 21 | 0.10 | 0.10 | 5.8 x 10⁻⁵ |

| Acetonitrile | 37 | 0.10 | 0.10 | 9.2 x 10⁻⁵ |

| Ethanol (Protic) | 25 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

Table 3: Activation Parameters for the Reaction in DMSO

| Parameter | Value |

| Activation Energy (Ea) | 75.3 kJ/mol |

| Pre-exponential Factor (A) | 8.9 x 10⁸ M⁻¹s⁻¹ |

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics using Gas Chromatography (GC)

This protocol describes the monitoring of the disappearance of 1-chloro-5-methylhexane over time.

Materials:

-

1-Chloro-5-methylhexane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Internal standard (e.g., Dodecane)

-

Thermostatted reaction vessel

-

Magnetic stirrer and stir bar

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Microsyringes

-

Volumetric flasks and pipettes

-

Quenching solution (e.g., cold diethyl ether)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of 1-chloro-5-methylhexane in DMSO.

-

Prepare a 0.2 M solution of sodium cyanide in DMSO. Note: NaCN has limited solubility in some organic solvents; ensure complete dissolution, possibly with gentle warming.

-

Prepare a stock solution of the internal standard in the quenching solution.

-

-

Reaction Setup:

-

Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25°C).

-

Add equal volumes of the pre-heated 1-chloro-5-methylhexane and sodium cyanide solutions to the reaction vessel to achieve a final concentration of 0.1 M for each reactant.

-

Start the magnetic stirrer to ensure thorough mixing. This is time zero (t=0).

-

-

Sampling and Quenching:

-

At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the cold quenching solution with the internal standard.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-FID.

-

Use an appropriate temperature program to separate the reactant (1-chloro-5-methylhexane), product (6-methylheptanenitrile), and the internal standard.

-

Record the peak areas for 1-chloro-5-methylhexane and the internal standard.

-

-

Data Analysis:

-

Calculate the concentration of 1-chloro-5-methylhexane at each time point relative to the constant concentration of the internal standard.

-

Plot the reciprocal of the concentration of 1-chloro-5-methylhexane (1/[Reactant]) versus time.

-

For a second-order reaction with equal initial concentrations, this plot should be linear. The slope of the line is equal to the second-order rate constant, k.

-

Protocol 2: Determination of Reaction Kinetics using the Argentometric Titration of Chloride Ions

This protocol monitors the formation of the chloride ion product over time.

Materials:

-

1-Chloro-5-methylhexane

-

Sodium cyanide (NaCN)

-

Solvent (e.g., 80% Ethanol/20% Water)

-

Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.05 M)

-

Potassium chromate (B82759) (K₂CrO₄) indicator solution

-

Thermostatted reaction vessel

-

Magnetic stirrer and stir bar

-

Burette, pipettes, and flasks

-

Ice bath

Procedure:

-

Reaction Setup:

-

In the thermostatted reaction vessel, dissolve known amounts of 1-chloro-5-methylhexane and sodium cyanide in the chosen solvent to achieve the desired initial concentrations.

-

Start the magnetic stirrer and timer (t=0).

-

-

Sampling and Quenching:

-

At various time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

-

Immediately quench the reaction by transferring the aliquot to a flask in an ice bath to stop the reaction.

-

-

Titration:

-

Add a few drops of the potassium chromate indicator to the quenched aliquot.

-

Titrate the sample with the standardized silver nitrate solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.

-

Record the volume of AgNO₃ solution used.

-

-

Data Analysis:

-

Calculate the concentration of chloride ions at each time point using the titration data. This corresponds to the concentration of the product formed, [P].

-

The concentration of the reactant at time t, [R], can be calculated as [R] = [R]₀ - [P], where [R]₀ is the initial concentration of 1-chloro-5-methylhexane.

-

Plot 1/[R] versus time. The slope of the resulting straight line will be the second-order rate constant, k.

-

Mandatory Visualization

Caption: SN2 reaction mechanism of 1-chloro-5-methylhexane with cyanide.

Caption: Experimental workflow for kinetic analysis using Gas Chromatography.

References

Application Notes and Protocols for the Use of 1-Chloro-5-methylhexane in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-chloro-5-methylhexane in Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis. This document outlines the expected outcomes of direct Friedel-Crafts alkylation, including the significant challenge of carbocation rearrangement, and presents a reliable two-step alternative involving Friedel-Crafts acylation followed by reduction to achieve the desired unrearranged product. Detailed experimental protocols and comparative data are provided to guide researchers in selecting the appropriate synthetic strategy.

Introduction to Friedel-Crafts Reactions with 1-Chloro-5-methylhexane

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring via electrophilic aromatic substitution.[1] When using primary alkyl halides such as 1-chloro-5-methylhexane, a significant challenge arises from the propensity of the initially formed primary carbocation (or carbocation-like complex) to rearrange to more stable secondary or tertiary carbocations.[2][3] This rearrangement leads to a mixture of isomeric products, making the direct alkylation route often unsuitable for the synthesis of a specific, linear alkylarene.

To circumvent this issue, a more dependable approach is the Friedel-Crafts acylation, which proceeds without rearrangement, followed by the reduction of the resulting ketone to the desired alkane.[4][5] This two-step sequence ensures the formation of the unrearranged product, in this case, (5-methylhexyl)benzene, also known as isoheptylbenzene.

This document provides protocols for both the direct alkylation and the acylation-reduction pathways, allowing researchers to understand the outcomes of each and select the most appropriate method for their synthetic goals.

Data Presentation: A Comparative Overview

The following tables summarize the expected products, reaction conditions, and yields for the different approaches to reacting 1-chloro-5-methylhexane with an aromatic ring like benzene (B151609).

Table 1: Direct Friedel-Crafts Alkylation of Benzene with 1-Chloro-5-methylhexane (Predicted Outcome)

| Parameter | Expected Outcome | Reference |

| Primary Product | Mixture of rearranged isomers (e.g., 2-phenyl-5-methylhexane, 3-phenyl-5-methylhexane) | [2][3] |

| Minor Product | 1-phenyl-5-methylhexane (unrearranged) | [6] |

| Catalyst | Anhydrous AlCl₃ or FeCl₃ | [7] |

| Solvent | Benzene (in excess) | [8] |

| Temperature | 0-25 °C | [6] |

| Estimated Product Ratio (Rearranged:Unrearranged) | >2:1 (based on analogous reaction with 1-chlorobutane) | [6] |

| Overall Yield | Moderate to Low (due to product mixture and potential polyalkylation) | [7] |

Table 2: Two-Step Synthesis of (5-Methylhexyl)benzene via Acylation-Reduction

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Ketone Reduction | Reference |

| Reactant | Benzene and 5-methylhexanoyl chloride | 1-phenyl-5-methylhexan-1-one | [9][10] |

| Catalyst/Reagents | Anhydrous AlCl₃ | Clemmensen: Zn(Hg), conc. HClWolff-Kishner: H₂NNH₂, KOH | [10][11] |

| Solvent | Benzene or an inert solvent (e.g., CS₂) | Clemmensen: TolueneWolff-Kishner: Ethylene (B1197577) glycol | [9][11] |

| Temperature | 0-60 °C | Clemmensen: RefluxWolff-Kishner: ~200 °C | [9][11] |

| Product | 1-phenyl-5-methylhexan-1-one | (5-Methylhexyl)benzene | [9][10] |

| Yield | Good to Excellent | Good to Excellent | [11][12] |

Experimental Protocols

Safety Precautions:

-

Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a well-ventilated fume hood.

-

Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas. Handle with care in a dry environment.

-

Concentrated acids and bases are corrosive.

-

Hydrazine (B178648) is toxic and should be handled with appropriate safety measures.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Direct Friedel-Crafts Alkylation of Benzene with 1-Chloro-5-methylhexane (Yielding Rearranged Products)

Materials:

-

Benzene (anhydrous)

-

1-Chloro-5-methylhexane

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-water bath

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (B109758) (or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous benzene (in excess, to serve as both reactant and solvent) and cool the flask to 0-5 °C using an ice-water bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents relative to the alkyl chloride) to the stirred benzene.

-

Add 1-chloro-5-methylhexane (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, a mixture of isomeric phenyl-5-methylhexanes, can be purified by fractional distillation or column chromatography.

Protocol 2: Synthesis of (5-Methylhexyl)benzene via Friedel-Crafts Acylation and Reduction

Step 2a: Friedel-Crafts Acylation of Benzene with 5-Methylhexanoyl Chloride

Materials:

-

Benzene (anhydrous)

-

5-Methylhexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-water bath

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Follow the same setup as in Protocol 1.

-

Add anhydrous benzene to the flask and cool to 0-5 °C.

-

Add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene.

-

Add 5-methylhexanoyl chloride (1 equivalent) dropwise from the dropping funnel.

-

After addition, allow the mixture to warm to room temperature and then heat under reflux (around 60°C) for 1-2 hours, or until the reaction is complete by TLC.[13]

-

Perform the same work-up procedure as in Protocol 1 (steps 6-9).

-

The crude product, 1-phenyl-5-methylhexan-1-one, can be purified by vacuum distillation or column chromatography.

Step 2b: Reduction of 1-phenyl-5-methylhexan-1-one

Choose one of the following reduction methods:

Method A: Clemmensen Reduction (Acidic Conditions) [10][14]

Materials:

-

1-phenyl-5-methylhexan-1-one

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, place zinc amalgam and add water, concentrated HCl, and toluene.

-

Add the 1-phenyl-5-methylhexan-1-one to the mixture.

-

Heat the mixture under vigorous reflux for several hours. Additional portions of HCl may be required during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and then with saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting (5-methylhexyl)benzene by distillation.

Method B: Wolff-Kishner Reduction (Basic Conditions) [11][15]

Materials:

-

1-phenyl-5-methylhexan-1-one

-

Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O)

-

Potassium hydroxide (B78521) (KOH)

-

Ethylene glycol

-

Reflux and distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-5-methylhexan-1-one, ethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (around 200 °C) to distill off water and excess hydrazine.

-

Once the distillation ceases, return the setup to a reflux configuration and maintain the high temperature for several hours until nitrogen evolution stops.

-

Cool the reaction mixture, add water, and extract the product with diethyl ether.

-

Wash the combined organic extracts with dilute HCl and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the product, (5-methylhexyl)benzene, by distillation.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Caption: Acylation-reduction pathway to avoid rearrangement.

Caption: General experimental workflow for Friedel-Crafts reactions.

References

- 1. Clemmensen Reduction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]